Rg3039 - 1466525-84-7

Rg3039

Catalog Number: EVT-1510303
CAS Number: 1466525-84-7
Molecular Formula:
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RG3039 was identified through medicinal chemistry efforts aimed at enhancing the expression of the survival motor neuron protein, which is deficient in SMA patients. The compound belongs to the class of 2,4-diaminoquinazoline derivatives, which have shown efficacy in increasing SMN mRNA and protein levels in cellular models. Its classification as a DcpS inhibitor positions it within a novel therapeutic strategy targeting RNA metabolism to ameliorate symptoms associated with SMA and potentially other neurodegenerative disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of RG3039 involves multiple steps typical of organic synthesis, focusing on constructing the quinazoline core structure. The synthetic route includes:

  1. Formation of the Quinazoline Ring: This is achieved through cyclization reactions involving appropriate precursors such as 2-amino-4-chlorobenzonitrile and various amines.
  2. Functionalization: The introduction of amino groups at specific positions on the quinazoline ring is critical for enhancing biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

The detailed synthetic pathway has been optimized to yield RG3039 with high efficiency and reproducibility, ensuring sufficient quantities for preclinical and clinical studies .

Molecular Structure Analysis

Structure and Data

RG3039 has a molecular formula of C12_{12}H14_{14}N4_{4}O, with a molecular weight of approximately 230.26 g/mol. The compound features a quinazoline backbone with two amino groups that enhance its interaction with the DcpS enzyme.

Key Structural Features:

  • Quinazoline Core: Provides structural stability and facilitates binding to target enzymes.
  • Amino Substituents: Enhance solubility and bioactivity by improving interactions with biological targets.

Crystallographic studies have confirmed that RG3039 adopts a conformation favorable for binding to DcpS, which is essential for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

RG3039 primarily acts through competitive inhibition of DcpS, leading to increased levels of SMN mRNA by preventing its degradation. The key reactions involved include:

  1. Inhibition of DcpS Activity: RG3039 binds to the active site of DcpS, blocking access to substrates and preventing hydrolysis of the m7GpppN cap structure on mRNA.
  2. Stabilization of SMN mRNA: By inhibiting decapping, RG3039 prolongs the half-life of SMN mRNA, thereby increasing its availability for translation into protein.

In vitro assays have demonstrated that RG3039 exhibits an IC50_{50} value in the low nanomolar range, indicating potent inhibitory activity against DcpS .

Mechanism of Action

Process and Data

The mechanism by which RG3039 exerts its therapeutic effects involves several steps:

  1. DcpS Inhibition: Upon administration, RG3039 selectively inhibits DcpS activity in motor neurons.
  2. Increased SMN Levels: This inhibition leads to an accumulation of SMN mRNA due to reduced decapping, which is crucial for maintaining motor neuron health.
  3. Functional Improvement: Preclinical studies in SMA mouse models have shown that treatment with RG3039 results in improved motor function and increased survival rates, highlighting its potential as a disease-modifying therapy .

Data from pharmacokinetic studies indicate that RG3039 achieves significant concentrations in both plasma and brain tissue following oral administration, supporting its effectiveness in targeting central nervous system disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: RG3039 is soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound exhibits good thermal stability under standard laboratory conditions.
  • Melting Point: Specific melting point data are not widely published but are critical for formulation development.

These properties are essential for determining suitable formulations for clinical use, ensuring that RG3039 can be effectively delivered to patients .

Applications

Scientific Uses

RG3039's primary application lies in the treatment of spinal muscular atrophy by enhancing SMN levels through DcpS inhibition. Its therapeutic potential extends beyond SMA; ongoing research is exploring its efficacy in other neurodegenerative diseases characterized by similar RNA metabolism dysregulation.

In addition to therapeutic applications, RG3039 serves as a valuable tool compound in research settings aimed at understanding RNA decapping mechanisms and their implications in gene regulation . Its development underscores a broader trend towards targeting RNA processing pathways as innovative strategies for treating complex neurological disorders.

Properties

CAS Number

1466525-84-7

Product Name

Rg3039

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.